molecular formula C17H23N7O2 B2744497 [6-Amino-2-(4-ethylpiperazinyl)-5-nitropyrimidin-4-yl]benzylamine CAS No. 674337-10-1

[6-Amino-2-(4-ethylpiperazinyl)-5-nitropyrimidin-4-yl]benzylamine

Cat. No. B2744497
CAS RN: 674337-10-1
M. Wt: 357.418
InChI Key: JFVBDRTYOJHXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Amino-2-(4-ethylpiperazinyl)-5-nitropyrimidin-4-yl]benzylamine, also known as EPPBA, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. EPPBA is a derivative of the pyrimidine nucleoside, which is an essential component of DNA and RNA. The compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Inhibitors of Dihydrofolate Reductase

A study explored novel 2,4-diamino-5-aryl-6-ethylpyrimidines as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These compounds exhibited potent inhibitory activity against T. gondii and rat liver DHFR, with potential as antitumor agents against methotrexate-resistant reticulosarcoma (Robson et al., 1997).

Synthesis of Azinylthioureas and Heterocyclization

A study focused on the treatment of aminopyrimidines to synthesize pyrimidinyl-2-thioureas and subsequent heterocyclization using α-chloroacetoacetic ester (Dovlatyan et al., 2006).

Histamine H3 Receptor Ligands

Research involved synthesizing and testing compounds, including derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, for binding affinity to human histamine H3 receptors. These studies are significant in developing potential ligands for H3 receptors (Sadek et al., 2014).

Antiproliferative Activity

A study investigated compounds like 2,6-diamino-9-benzyl-9-deazapurine for their in vitro cell growth inhibition activity on various cell lines, demonstrating significant antiproliferative effects (Otmar et al., 2004).

Push-Pull Systems in Organic Synthesis

β-Formyl-β-nitroenamines, including nitropyrimidines, are used in organic synthesis to facilitate the synthesis of polyfunctionalized compounds. They serve as synthetic equivalents for unstable compounds and are used to produce various heterocycles (Nakaike et al., 2016).

Synthesis of Substituted Piperazines

Research involved synthesizing substituted piperazines by reacting benzylamine with β-nitrostyrene, demonstrating a pathway for synthesizing phenylethylene-1,2-diamines (Mouhtaram et al., 1993).

properties

IUPAC Name

4-N-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-2-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVBDRTYOJHXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

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